1-(1,2-Dihydroacenaphthylen-5-YL)-2-methylpropan-1-one
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Overview
Description
1-(1,2-Dihydroacenaphthylen-5-YL)-2-methylpropan-1-one is a chemical compound known for its unique structure and properties It is part of the acenaphthylene family, which is characterized by a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Dihydroacenaphthylen-5-YL)-2-methylpropan-1-one typically involves the reaction of acenaphthene with suitable reagents under controlled conditions. One common method includes the Friedel-Crafts acylation of acenaphthene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Dihydroacenaphthylen-5-YL)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(1,2-Dihydroacenaphthylen-5-YL)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1,2-Dihydroacenaphthylen-5-YL)-2-methylpropan-1-one exerts its effects involves interactions with molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit DNA topoisomerase, leading to DNA damage and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,2-Dihydroacenaphthylen-5-yl)furan-2,5-dione
- 2-(1,2-Dihydroacenaphthylen-5-yl)isoindoline-1,3-dione
- (1,2-Dihydroacenaphthylen-5-yl)(4-nitrophenyl)methanone
Uniqueness
1-(1,2-Dihydroacenaphthylen-5-YL)-2-methylpropan-1-one is unique due to its specific structural features and reactivity. Its fused ring system and functional groups make it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
87969-65-1 |
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Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C16H16O/c1-10(2)16(17)14-9-8-12-7-6-11-4-3-5-13(14)15(11)12/h3-5,8-10H,6-7H2,1-2H3 |
InChI Key |
ZIEZSDGXTVFMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
Origin of Product |
United States |
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